molecular formula C9H10N2O2 B14656256 Ethyl 2-cyanopyridine-1(2H)-carboxylate CAS No. 51364-89-7

Ethyl 2-cyanopyridine-1(2H)-carboxylate

Cat. No.: B14656256
CAS No.: 51364-89-7
M. Wt: 178.19 g/mol
InChI Key: SQERXSPXFWHRRH-UHFFFAOYSA-N
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Description

Ethyl 2-cyanopyridine-1(2H)-carboxylate is a chemical compound belonging to the pyridine family Pyridines are heterocyclic aromatic organic compounds characterized by a six-membered ring structure containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-cyanopyridine-1(2H)-carboxylate can be achieved through several methods. One common approach involves the condensation of 2,4-dioxo-carboxylic acid ethyl esters with ethyl 3-amino-3-iminopropionate hydrochloride. This reaction likely proceeds through an in situ decarboxylation process .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-cyanopyridine-1(2H)-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other functional groups.

    Substitution: Substitution reactions can occur at the pyridine ring, leading to the formation of various substituted pyridines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkyl halides, or organometallic compounds.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce primary amines.

Scientific Research Applications

Ethyl 2-cyanopyridine-1(2H)-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-cyanopyridine-1(2H)-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Ethyl 2-cyanopyridine-1(2H)-carboxylate can be compared with other similar compounds, such as:

    2-Cyanopyridine: A simpler analog without the ethyl ester group.

    Ethyl 2-pyridylacetate: A compound with a similar structure but lacking the nitrile group.

    2-Aminopyridine: A related compound with an amino group instead of a nitrile group.

Uniqueness: The presence of both the nitrile and ester functional groups in this compound makes it a versatile intermediate in organic synthesis. Its unique structure allows for a wide range of chemical modifications and applications .

Properties

CAS No.

51364-89-7

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

ethyl 2-cyano-2H-pyridine-1-carboxylate

InChI

InChI=1S/C9H10N2O2/c1-2-13-9(12)11-6-4-3-5-8(11)7-10/h3-6,8H,2H2,1H3

InChI Key

SQERXSPXFWHRRH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1C=CC=CC1C#N

Origin of Product

United States

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